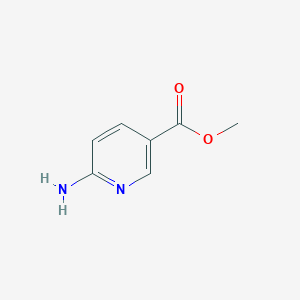

Methyl 6-aminonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.8 [ug/ml]. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACPDLJUQLKABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353246 | |

| Record name | methyl 6-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36052-24-1 | |

| Record name | Methyl 6-aminonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 6-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6-AMINONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminonicotinate, identified by the CAS number 36052-24-1 , is a pivotal pyridine-based chemical intermediate.[1][2] Its structural features, comprising a pyridine (B92270) ring substituted with an amino group and a methyl ester, render it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its significant role in the development of novel therapeutic agents, particularly as a precursor to histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators.

Chemical and Physical Properties

This compound is typically a white to light yellow or pink crystalline powder.[1][3] A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 36052-24-1 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Appearance | White to light yellow-beige or pink powder/crystal | [1][3][5] |

| Melting Point | 158-162 °C | [1][2] |

| Boiling Point (Predicted) | 304.5 ± 22.0 °C | [1][6] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1][6] |

| Solubility | Soluble in DMSO and Methanol (B129727).[1] >22.8 µg/mL at pH 7.4.[7] | [1][7] |

| pKa (Predicted) | 4.78 ± 0.13 | [1] |

| InChI Key | JACPDLJUQLKABC-UHFFFAOYSA-N | [1][7] |

| SMILES | COC(=O)C1=CN=C(C=C1)N | [1][7] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C=N/C=C stretching of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester group.

-

¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). A high-resolution mass spectrometry (HRMS) result has been reported with a calculated m/e for the molecular ion (M+) of 152.0586, and a measured value of 152.0586.[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 6-aminonicotinic acid.[11]

Reaction Scheme:

Materials:

-

6-aminonicotinic acid

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

A mixture of 6-aminonicotinic acid (e.g., 4.0 g, 28.9 mmol), methanol (75 mL), and a catalytic amount of concentrated hydrochloric acid (e.g., 4 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained for approximately 16 hours.

-

Upon completion, the mixture is cooled to room temperature (approx. 25 °C).

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

Water (e.g., 20 mL) is added to the resulting solid residue.

-

The pH of the aqueous solution is carefully adjusted to 8 with sodium bicarbonate.

-

The aqueous layer is extracted three times with ethyl acetate (3 x 25 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[10]

Application in Amide Synthesis

This compound serves as a nucleophile in amide bond formation, a common step in the synthesis of bioactive molecules. The following is a general protocol for its reaction with an acid chloride, which can be formed in situ from a carboxylic acid using oxalyl chloride.

Workflow:

Materials:

-

A suitable carboxylic acid

-

Oxalyl chloride (2.0 M solution in Dichloromethane (DCM))

-

Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

2,6-Dimethylpyridine

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF.

-

Slowly add a 2.0 M solution of oxalyl chloride in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (approx. 25 °C).

-

Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.

-

Re-dissolve the acid chloride residue in anhydrous THF.

-

In a separate flask, prepare a solution of this compound and 2,6-dimethylpyridine in anhydrous THF.

-

Add the solution from step 6 dropwise to the acid chloride solution from step 5.

-

Stir the reaction mixture at room temperature for approximately 16 hours.

-

Dilute the reaction with water and extract with DCM (e.g., 3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.[10]

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of various pyridine derivatives with therapeutic potential.[11]

Histone Deacetylase 3 (HDAC3) Inhibitors

This compound has been utilized in the synthesis of selective inhibitors for Histone Deacetylase 3 (HDAC3), an enzyme implicated in cancer and inflammatory diseases.[11] HDAC3 is a class I HDAC that, typically as part of a corepressor complex (e.g., NCoR/SMRT), removes acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression.[8] Inhibitors derived from this scaffold can modulate gene expression, making them attractive candidates for therapeutic intervention.

Glucokinase (GK) Activators

This versatile building block is also a key component in the synthesis of glucokinase (GK) activators, which represent a promising therapeutic strategy for type 2 diabetes.[11] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. Allosteric activators of GK enhance the enzyme's affinity for glucose, thereby promoting insulin release and hepatic glucose uptake.[12][13]

Safety and Handling

This compound is classified as an irritant.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

-

GHS Hazard Statements: H315, H319, H335[7]

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, dark place in a tightly sealed container.[1][6]

References

- 1. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Transition Pathway in the Activation Process of Allosteric Glucokinase | PLOS One [journals.plos.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Fresh View of Glycolysis and Glucokinase Regulation: History and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucokinase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. HDAC3 - Wikipedia [en.wikipedia.org]

- 9. 36052-24-1|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 36052-24-1 [chemicalbook.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Synthesis of Methyl 6-Aminonicotinate from 6-Aminonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 6-aminonicotinate from 6-aminonicotinic acid, a crucial transformation for the development of various pharmaceutical compounds. This compound serves as a versatile building block in the creation of a range of pyridine (B92270) derivatives, including histone deacetylase 3 (HDAC3) selective inhibitors for breast cancer stem cells and glucokinase activators with potential applications in diabetes therapy.[1] The primary method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Core Synthesis Pathway: Fischer-Speier Esterification

The Fischer esterification involves the reaction of 6-aminonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, which also serves as the solvent.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Caption: Fischer-Speier esterification of 6-aminonicotinic acid.

Comparative Data of Esterification Methods

While specific yield data for the methylation of 6-aminonicotinic acid is not extensively reported, data from related esterifications provide valuable benchmarks.

| Starting Material | Ester | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |

| 6-Aminonicotinic Acid | Ethyl Ester | Ethanol | Not Specified | Not Specified | 82% | [4] |

| 6-Methylnicotinic Acid | Methyl Ester | Methanol | H₂SO₄ | Reflux, 17 hours | 75% | [5] |

| 6-Methylnicotinic Acid | Methyl Ester | Methanol/HCl | Reflux, 1 hour | Not Specified | [5] | |

| Amino Acids (General) | Methyl Ester | Methanol | Thionyl Chloride | Room Temp. to 45-50°C | Good to Excellent | [6] |

Experimental Protocols

Two primary protocols for the Fischer esterification are presented below, utilizing different acid catalysts.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is adapted from general Fischer esterification procedures and data on the esterification of the closely related 6-methylnicotinic acid.

Materials:

-

6-Aminonicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid in an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Thionyl Chloride Mediated Esterification

This method generates anhydrous HCl in situ, which acts as the catalyst. This approach is often efficient and can proceed under milder conditions than the sulfuric acid method.

Materials:

-

6-Aminonicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol and cool the flask in an ice bath.

-

Add thionyl chloride dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, add the 6-aminonicotinic acid to the freshly prepared methanolic HCl solution.

-

Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be triturated with diethyl ether to induce crystallization of the hydrochloride salt of the ester.

-

For the free base, the crude residue is carefully neutralized with a saturated solution of sodium bicarbonate and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated to give the final product.

-

Further purification can be achieved by recrystallization or column chromatography.

General Experimental Workflow

The overall process for the synthesis and purification of this compound follows a standard laboratory workflow.

Caption: General workflow for the synthesis of this compound.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should optimize the reaction conditions, including reaction time and temperature, based on their specific laboratory setup and purity requirements. Standard laboratory safety precautions should be followed, particularly when handling strong acids and thionyl chloride.

References

- 1. This compound – preparation and application - Georganics [georganics.sk]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of Methyl 6-aminonicotinate

This technical guide provides a comprehensive overview of the physical properties of Methyl 6-aminonicotinate, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of key physical data, detailed experimental protocols for property determination and synthesis, and visualizations of the associated workflows.

Core Physical and Chemical Properties

This compound, also known as methyl 6-aminopyridine-3-carboxylate, is a white to light yellow crystalline solid.[1][2] It serves as a versatile building block in the synthesis of various pyridine (B92270) derivatives, including histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[2]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | methyl 6-aminopyridine-3-carboxylate | [3] |

| CAS Number | 36052-24-1 | [1][4] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Melting Point | 158-162 °C | [1][4][5][6][7] |

| 154-156 °C | [2] | |

| Appearance | White to Light yellow to Light orange powder/crystal | [1][7] |

| Boiling Point (Predicted) | 304.5 ± 22.0 °C | [1] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1] |

| Purity | >98.0% (GC) | [7] |

Experimental Protocols

Detailed methodologies for the determination of the melting point and a common synthesis route for this compound are provided below.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[8] The following protocol describes the standard method for determining the melting point range using a capillary-based apparatus (e.g., Mel-Temp or similar).

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for crushing crystals)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a spatula or mortar and pestle.[8]

-

Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[9] Repeat until the packed sample is 2-3 mm high.[8]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is at least 20°C below the expected melting point of the sample before starting.[8]

-

Approximate Melting Point (Fast Run): Set the apparatus to heat at a rapid rate (e.g., 5-10°C per minute).[8] Observe the sample through the viewing lens. Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range. Discard the used capillary tube.

-

Accurate Melting Point (Slow Run): Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.[8] Prepare a new sample in a fresh capillary tube and place it in the apparatus.

-

Heating and Observation: Heat the sample, but once the temperature is about 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement as it ensures thermal equilibrium between the sample, the heating block, and the thermometer.

-

Recording the Melting Range: Carefully observe the sample. Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal of the solid melts completely.

-

-

The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow and fall within the literature values (e.g., 158-162 °C).[1][4]

This compound can be readily synthesized from 6-aminonicotinic acid through Fischer esterification.[2] This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of alcohol (methanol).

Materials and Reagents:

-

6-aminonicotinic acid

-

Methanol (B129727) (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 6-aminonicotinic acid and an excess of methanol.[2]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Alternatively, methanol saturated with hydrogen chloride gas can be used.[2]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours until the reaction is complete (completion can be monitored by Thin-Layer Chromatography, TLC).[2]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[5]

-

Neutralization: Add water to the resulting residue. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH reaches approximately 8 and gas evolution ceases.[5]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with ethyl acetate.[5]

-

Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.[5]

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for determining the melting point of a solid.

Caption: Workflow for synthesis via Fischer esterification.

References

- 1. This compound 36052-24-1 [mingyuanchemical.com]

- 2. This compound – preparation and application - Georganics [georganics.sk]

- 3. This compound | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. This compound | 36052-24-1 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 36052-24-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of Methyl 6-aminonicotinate: A Technical Guide for Researchers

An in-depth examination of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-aminonicotinate, a pivotal building block in pharmaceutical and chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the structural elucidation and verification of this compound.

Core Spectroscopic Data

This compound (CAS No: 36052-24-1) is a pyridine (B92270) derivative with the molecular formula C₇H₈N₂O₂. Its structure is confirmed through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) providing the most detailed insights into its molecular framework. The following sections present the experimentally determined ¹H and ¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra were acquired on a 400 MHz spectrometer using Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent.

¹H NMR (Proton NMR) Data Summary

The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The experimental data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.54 | s | - | 1H | H-2 (Pyridine ring) |

| 7.81 | dd | 8.8, 2.4 | 1H | H-4 (Pyridine ring) |

| 6.82 | s | - | 2H | -NH₂ (Amino group) |

| 6.47 | d | 8.8 | 1H | H-5 (Pyridine ring) |

| 3.75 | s | - | 3H | -OCH₃ (Ester methyl) |

| Source: The Royal Society of Chemistry[1] |

¹³C NMR (Carbon-13 NMR) Data Summary

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.2 | C=O (Ester carbonyl) |

| 163.1 | C-6 (Pyridine ring) |

| 151.5 | C-2 (Pyridine ring) |

| 138.0 | C-4 (Pyridine ring) |

| 113.8 | C-3 (Pyridine ring) |

| 107.7 | C-5 (Pyridine ring) |

| 51.8 | -OCH₃ (Ester methyl) |

| Source: The Royal Society of Chemistry[1] |

Experimental Protocols

The following is a representative protocol for the acquisition of NMR spectra for this compound, based on established methodologies for similar organic compounds and the specifics from the data source.[1]

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

-

Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could affect the spectral quality.

-

Securely cap the NMR tube.

2. NMR Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

Setup:

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ solvent.

-

Optimize the magnetic field homogeneity (shimming) to achieve the best possible resolution and line shape.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum to ensure accurate integration and peak identification.

-

Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

References

The Versatility of Methyl 6-aminonicotinate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminonicotinate, a pyridine (B92270) derivative, stands as a pivotal scaffold in medicinal chemistry. Its intrinsic chemical properties, characterized by a reactive amino group and a methyl ester on a pyridine ring, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, providing insights into its role in the development of targeted therapeutics, complete with experimental methodologies and an exploration of the associated signaling pathways.

Core Applications in Drug Discovery

This compound has emerged as a valuable starting material in the synthesis of compounds targeting a range of therapeutic areas. Its utility has been particularly noted in the development of enzyme inhibitors and activators with potential applications in oncology, metabolic disorders, and central nervous system (CNS) diseases.

Histone Deacetylase 3 (HDAC3) Inhibitors for Oncology

Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[1] HDAC3, in particular, has been identified as a key player in the progression of various cancers, including breast cancer, by influencing gene expression and protein activity.[1] this compound serves as a foundational building block for the synthesis of selective HDAC3 inhibitors, which are being investigated for their potential to target cancer stem cells.[2] The development of such inhibitors represents a promising therapeutic strategy in oncology.[1]

Glucokinase (GK) Activators for Diabetes Mellitus

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a central role in glucose homeostasis.[3] It catalyzes the rate-limiting step in glucose metabolism, which in turn stimulates insulin (B600854) secretion.[4] Allosteric activators of glucokinase can enhance its activity, leading to improved glycemic control. This compound has been utilized as a substrate in the synthesis of such glucokinase activators, offering a potential therapeutic avenue for type 2 diabetes.[2]

D-Amino Acid Oxidase (DAAO) Inhibitors for CNS Disorders

D-amino acid oxidase (DAAO) is a flavoenzyme that metabolizes D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5] By inhibiting DAAO, the levels of D-serine can be elevated, thereby enhancing NMDA receptor function.[5] this compound is a key scaffold for the development of DAAO inhibitors, presenting a novel therapeutic approach for schizophrenia and other CNS disorders.[1][6]

6-Phosphogluconate Dehydrogenase (6PGD) Inhibitors for Pancreatic Cancer

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a metabolic pathway crucial for cancer cell growth, providing precursors for nucleotide biosynthesis and NADPH for redox homeostasis.[7] 6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the oxidative branch of the PPP.[8] Esters of 6-aminonicotinic acid, closely related to this compound, have been designed as precursors to 6-amino-NADP+, a potent inhibitor of 6PGD.[9] One such derivative, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate, has shown more potent antiproliferative activity than the well-known 6PGD inhibitor 6-aminonicotinamide (B1662401) (6AN) in pancreatic cancer models.[9]

Quantitative Data on Derivatives

While this compound is a recognized scaffold, specific quantitative data (e.g., IC50, EC50, Ki) for its direct derivatives are not extensively available in publicly accessible literature. However, the inhibitory and activatory potential of closely related compounds underscores the promise of this chemical class. The following table summarizes available data for analogous compounds to provide a comparative perspective.

| Target Enzyme | Compound Class | Metric | Value | Reference |

| HDAC3 | Substituted o-aminoanilides | IC50 | 1.3 µM - 12.5 µM | [10] |

| DAAO | 5-methylpyrazole-3-carboxylic acid | IC50 | 10.2 µM | [11] |

| 6PGD | 6-amino-NADP+ (derived from 6-aminonicotinamide) | Ki | 0.1–0.2 μM | [9] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes are involved is critical for rational drug design. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for inhibitors and activators derived from this compound.

HDAC3 Signaling in Cancer

HDAC3 plays a pivotal role in gene expression regulation. In cancer, its overexpression can lead to the deacetylation of histones and other proteins, resulting in the silencing of tumor suppressor genes and the activation of oncogenic pathways.[12][13]

Glucokinase Signaling in Pancreatic β-Cells

Glucokinase is the primary glucose sensor in pancreatic β-cells. Its activity directly couples blood glucose levels to insulin secretion, a fundamental process in maintaining glucose homeostasis.[14][15]

DAAO and NMDA Receptor Signaling in Schizophrenia

DAAO regulates the levels of the NMDA receptor co-agonist D-serine in the brain. Inhibition of DAAO is a therapeutic strategy to counteract NMDA receptor hypofunction, a condition implicated in schizophrenia.[1][16]

6PGD in the Pentose Phosphate Pathway and Cancer Metabolism

6PGD is a critical enzyme in the pentose phosphate pathway, which is upregulated in cancer cells to support their high proliferative rate and to counteract oxidative stress.[17][18]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for the enzymatic assays of the target proteins.

Synthesis of this compound

This compound can be readily prepared from 6-aminonicotinic acid via Fischer esterification.[2]

Materials:

-

6-aminonicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Aqueous Hydrogen Chloride

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred solution of 6-aminonicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid or aqueous hydrogen chloride.[2]

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Enzymatic Assay Protocols

This is a fluorometric assay to determine the inhibitory activity of compounds against HDAC3.[10]

Materials:

-

Recombinant human HDAC3 enzyme

-

HDAC3 fluorogenic substrate

-

HDAC assay buffer

-

HDAC3 assay developer (e.g., trypsin)

-

Test compounds dissolved in DMSO

-

Control inhibitor (e.g., Trichostatin A)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the HDAC assay buffer, the fluorogenic substrate, and the test compound at various concentrations.[10]

-

Initiate the reaction by adding the HDAC3 enzyme to each well.[10]

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC3 assay developer.[10]

-

Incubate for an additional period (e.g., 30 minutes) at 37°C.[10]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[10]

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

This is a fluorometric coupled-enzyme assay to measure the activation of glucokinase.[19][20]

Materials:

-

Recombinant human Glucokinase (GCK)

-

GCK assay buffer

-

D-glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH) as the coupling enzyme

-

Test compounds dissolved in DMSO

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

In a 96-well plate, add the GCK assay buffer, D-glucose, ATP, NADP+, and the coupling enzyme G6PDH.[19]

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the Glucokinase enzyme.[19]

-

Measure the increase in fluorescence of NADPH in kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm) over a period of time.[19]

-

The rate of NADPH production is proportional to the glucokinase activity.

-

Calculate the fold activation at each compound concentration relative to a no-activator control and determine the EC50 value.

This is a fluorometric assay to determine the inhibitory activity of compounds against DAAO by detecting the production of hydrogen peroxide.[21][22]

Materials:

-

Recombinant human DAAO (hDAAO)

-

D-serine (substrate)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Sodium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, FAD, Amplex® Red reagent, and HRP.[21]

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the hDAAO enzyme solution to the wells.

-

Initiate the reaction by adding D-serine.[21]

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.[22]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This is a spectrophotometric assay that measures the inhibition of 6PGD activity by monitoring the production of NADPH.[8][23]

Materials:

-

Recombinant human 6PGD enzyme

-

6-phosphogluconate (6-PG) as the substrate

-

NADP+

-

Assay Buffer (e.g., Tris-HCl or Glycylglycine-NaOH, pH 7.5)

-

Test compounds dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

In a 96-well plate, prepare a reaction mixture containing the assay buffer and NADP+.[23]

-

Add the test compound at various concentrations.

-

Add the 6PGD enzyme solution to all wells except for the blank.[23]

-

Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[23]

-

Initiate the reaction by adding the 6-phosphogluconate substrate.[23]

-

Immediately measure the increase in absorbance at 340 nm in kinetic mode.[23]

-

Calculate the rate of reaction (ΔA340/min) and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of inhibitors and activators for key enzymes such as HDAC3, glucokinase, DAAO, and 6PGD highlights its significance in the development of novel therapeutics for a wide range of diseases, including cancer, diabetes, and neurological disorders. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers dedicated to leveraging this scaffold in their drug discovery endeavors. Further exploration into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

- 1. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – preparation and application - Georganics [georganics.sk]

- 3. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]

- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. benchchem.com [benchchem.com]

- 9. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. DSpace [archive.hshsl.umaryland.edu]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucokinase - Wikipedia [en.wikipedia.org]

- 15. Glucose sensing in pancreatic islet beta cells: the key role of glucokinase and the glycolytic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. siriusgenomics.com [siriusgenomics.com]

- 20. assaygenie.com [assaygenie.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

The Versatility of Methyl 6-Aminonicotinate: A Technical Guide to Pyridine Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminonicotinate has emerged as a important and versatile building block in the field of medicinal chemistry and materials science. Its unique structure, featuring a pyridine (B92270) ring with an amino group at the 6-position and a methyl ester at the 3-position, provides a reactive scaffold for the synthesis of a diverse array of substituted pyridine derivatives.[1] These derivatives have shown significant potential in the development of novel therapeutics, including histone deacetylase 3 (HDAC3) inhibitors for cancer, glucokinase activators for diabetes, and D-amino acid oxidase (DAAO) inhibitors for central nervous system disorders.[1][2] This in-depth technical guide provides a comprehensive overview of the core reactions, experimental protocols, and biological significance of pyridine derivatives synthesized from this compound.

Core Chemical Transformations

This compound serves as a versatile precursor for a variety of chemical transformations, primarily leveraging the reactivity of its amino group and the pyridine ring. Key reactions include the Sandmeyer reaction to introduce halogens, nucleophilic aromatic substitution to displace leaving groups, and condensation reactions to form fused ring systems.

Sandmeyer Reaction: A Gateway to Halogenated Pyridines

The Sandmeyer reaction is a powerful tool for converting the amino group of this compound into a diazonium salt, which can then be displaced by a variety of nucleophiles, most notably halogens.[3] This transformation is a critical first step in many multi-step syntheses, as the resulting halo-pyridines are valuable intermediates for cross-coupling reactions.[4]

Reaction Scheme:

Caption: Sandmeyer reaction workflow.

A typical procedure involves the diazotization of this compound with sodium nitrite (B80452) in a strong acid like hydrobromic or hydrochloric acid at low temperatures, followed by the addition of a copper(I) halide to yield the corresponding methyl 6-halonicotinate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly when a halogen is present at the 6-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, by displacing the halide.

Reaction Scheme:

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the halide to restore aromaticity. The choice of base and solvent is crucial for the success of these reactions.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds, particularly those with active methylene (B1212753) groups, to form fused heterocyclic systems. These reactions are often catalyzed by an acid or base and can lead to the formation of complex polycyclic structures with interesting biological activities.

Reaction Scheme:

Caption: Condensation reaction workflow.

For instance, condensation with diethyl malonate can lead to the formation of pyridopyrimidine derivatives, which are scaffolds found in numerous bioactive molecules.

Data Presentation: A Summary of Key Reactions

The following tables summarize quantitative data for the synthesis of various pyridine derivatives starting from this compound and its immediate derivatives.

Table 1: Sandmeyer Reaction of this compound

| Product | Reagents | Reaction Time (h) | Yield (%) | Reference |

| Methyl 6-chloronicotinate | NaNO₂, HCl, CuCl | - | - | General Procedure[3] |

| Methyl 6-bromonicotinate | NaNO₂, HBr, CuBr | - | - | General Procedure[3] |

Table 2: Nucleophilic Aromatic Substitution of Methyl 6-chloronicotinate

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol (B47542) | Methyl 6-phenoxynicotinate | Triethylamine (B128534), Cyrene | High | [5] |

| Thiophenol | Methyl 6-(phenylthio)nicotinate | Triethylamine, Cyrene | High | [5] |

| Various Amines | This compound derivatives | Cu₂O, K₂CO₃, DMEDA, Ethylene Glycol | 92 (for 2-aminopyridine) | [6] |

Table 3: Condensation Reactions

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Malononitrile | 2-Amino-3-cyano-6-substituted pyridine | Varies | Good to Excellent | [7] |

| Acetylacetone (B45752) | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Glycine, heat | ~90 (with arginine) | [8] |

| Diethyl Malonate | Pyridopyrimidine derivative | Base catalysis | - | General Procedure[9] |

Experimental Protocols

Protocol 1: General Procedure for Sandmeyer Reaction

This protocol is a general guideline for the conversion of an aromatic amine to an aryl halide.

Materials:

-

Aromatic amine (e.g., this compound)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

Ice

-

Water

Procedure:

-

Dissolve the aromatic amine in concentrated HCl or HBr and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of the copper(I) halide in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: Nucleophilic Aromatic Substitution of Methyl 6-chloronicotinate with a Phenol

Materials:

-

Methyl 6-chloronicotinate

-

Phenol

-

Triethylamine

-

Cyrene

-

Ice-water

Procedure:

-

In a sealed tube, dissolve methyl 6-chloronicotinate (1.0 mmol) in Cyrene (3 mL).

-

Add the phenol (1.1 mmol) followed by triethylamine (2.0 mmol).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for the required time (monitor by TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the desired methyl 6-phenoxynicotinate.[5]

Protocol 3: Condensation of an Amine with Acetylacetone

Materials:

-

Amine (e.g., a derivative of this compound)

-

Acetylacetone

-

Catalyst (e.g., T3P or formic acid)

-

Solvent (e.g., Methanol)

Procedure:

-

Dissolve the amine and acetylacetone in the chosen solvent.

-

Add a catalytic amount of the acid or base catalyst.

-

Reflux the reaction mixture for the required time (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the enaminone product.

Signaling Pathways of Bioactive Derivatives

Pyridine derivatives synthesized from this compound have been shown to modulate key signaling pathways implicated in various diseases.

HDAC3 Inhibition Pathway

HDAC3 is a histone deacetylase that plays a crucial role in regulating gene expression. Inhibitors of HDAC3 can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. Furthermore, HDAC3 can deacetylate non-histone proteins, such as transcription factors involved in inflammatory responses like NF-κB and STATs.[7] By inhibiting HDAC3, these compounds can modulate inflammatory signaling pathways.[7]

Caption: HDAC3 inhibition signaling pathway.

Glucokinase Activation Pathway

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver.[8] Glucokinase activators (GKAs) bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation. In pancreatic β-cells, this leads to increased ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin (B600854) secretion.

Caption: Glucokinase activation pathway in pancreatic β-cells.

DAAO Inhibition Pathway

D-amino acid oxidase (DAAO) is an enzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[2] Inhibition of DAAO leads to an increase in synaptic D-serine levels, which in turn enhances NMDA receptor activity. Since NMDA receptor hypofunction is implicated in conditions like schizophrenia, DAAO inhibitors represent a promising therapeutic strategy.

References

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-aminonicotinate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminonicotinate, a substituted pyridine (B92270) derivative, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features make it a key intermediate in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It includes a detailed experimental protocol for its preparation, a summary of its physicochemical properties, and an exploration of its applications in the development of therapeutic agents, particularly as a scaffold for histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators. Furthermore, this guide presents visualizations of the relevant biological signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in modern drug development.

Introduction

This compound (CAS No. 36052-24-1), systematically named methyl 6-aminopyridine-3-carboxylate, is a white crystalline solid.[1] It belongs to the class of aromatic compounds, specifically pyridine derivatives, and is characterized by an amino group at the 6-position and a methyl ester at the 3-position of the pyridine ring.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a sought-after precursor in the synthesis of complex heterocyclic structures. Its utility is underscored by its role in the development of targeted therapies for cancer and diabetes.[1]

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 36052-24-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 154-156 °C | [1] |

| IUPAC Name | methyl 6-aminopyridine-3-carboxylate | [1] |

| Synonyms | 6-Aminonicotinic acid methyl ester, Methyl 6-aminopyridine-3-carboxylate | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 6-aminonicotinic acid.[1] This acid-catalyzed reaction utilizes methanol (B129727) as both the solvent and the esterifying agent.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 6-aminonicotinic acid.

Materials:

-

6-Aminonicotinic acid

-

Methanol (MeOH)

-

Aqueous Hydrogen Chloride (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid in methanol.

-

Acid Catalysis: To the suspension, add a catalytic amount of aqueous hydrogen chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Final Concentration: Remove the ethyl acetate under reduced pressure to yield this compound as a white crystalline solid.[1]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic peaks for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | N-H (amine) | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (methyl) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1600, ~1480 | C=C (aromatic ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1300-1150 | C-N (amine) | Stretching |

Applications in Drug Discovery

This compound serves as a critical starting material for the synthesis of various pharmaceutical agents. Its utility is particularly notable in the development of inhibitors for histone deacetylase 3 (HDAC3) and activators of glucokinase.

Histone Deacetylase 3 (HDAC3) Inhibitors

HDAC3 is a key enzyme involved in the epigenetic regulation of gene expression. Its dysregulation is implicated in various diseases, including cancer. This compound has been used as a scaffold to synthesize potent and selective HDAC3 inhibitors. These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The pyridine core of this compound often forms a part of the linker or cap group in these inhibitors.

Caption: HDAC3-mediated transcriptional repression pathway.

Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activators of glucokinase are being investigated as a therapeutic strategy for type 2 diabetes. This compound has been employed in the synthesis of novel glucokinase activators, which aim to enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.

Caption: Glucokinase-mediated insulin secretion in pancreatic β-cells.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of innovative therapeutic candidates. While its initial discovery dates back over five decades, its importance continues to grow as researchers explore new applications in the synthesis of complex, biologically active molecules. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate, though it highlights the need for more publicly available, detailed spectroscopic data to aid in its routine characterization.

References

Commercial Suppliers of High-Purity Methyl 6-aminonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Methyl 6-aminonicotinate (CAS No. 36052-24-1), a key building block in pharmaceutical research and development. This document includes a comparative summary of supplier specifications, detailed experimental protocols for synthesis and analysis, and an examination of its primary application in the development of novel therapeutics targeting the central nervous system.

Introduction to this compound

This compound, also known as methyl 6-aminopyridine-3-carboxylate, is a pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring both an amino group and a methyl ester on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] In the pharmaceutical industry, it is particularly noted for its use in the development of inhibitors for D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia and other CNS disorders.[2][3]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in varying purities and quantities. For researchers and drug development professionals, selecting a supplier with consistent quality and comprehensive documentation is crucial. Below is a summary of publicly available data from several commercial suppliers. It is important to note that for lot-specific data, a Certificate of Analysis (CoA) should be requested directly from the supplier.

| Supplier | Product Number | Stated Purity | Melting Point (°C) | Analytical Method | Appearance |

| Tokyo Chemical Industry (TCI) | M2107 | >98.0% | 158.0 - 162.0 | GC, Nonaqueous Titration | White to Light yellow to Light orange powder to crystal |

| Parchem | - | 97% (Typical) | 158 - 162 | Not specified | Not specified |

| BLD Pharm | - | Not specified | Not specified | NMR, HPLC, LC-MS, UPLC | Not specified |

| Changchun Haofei | - | 99% | Not specified | Refer to CoA | White Powder |

| Other Generic Suppliers | - | ≥98% | 158 - 162 | Not specified | White crystalline solid |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory-scale synthesis of this compound is the Fischer esterification of 6-aminonicotinic acid.[1] This acid-catalyzed reaction utilizes an excess of methanol (B129727) to drive the equilibrium towards the ester product.

Materials:

-

6-aminonicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or aqueous)[1]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 6-aminonicotinic acid in a suitable volume of methanol, slowly add a catalytic amount of concentrated sulfuric acid.[4]

-

Heat the reaction mixture to reflux and maintain for several hours (typically 1-17 hours, depending on the acid catalyst used), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.[4]

-

To the resulting residue, carefully add ice-cold saturated aqueous NaHCO₃ solution until the pH is adjusted to approximately 7-8 to neutralize the acid catalyst.[5]

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.[4]

-

The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica (B1680970) gel column chromatography to obtain a high-purity white to off-white solid.[5]

Quality Control: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for identifying any related impurities.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio can be run isocratically or as a gradient depending on the impurity profile.[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: UV detection at approximately 263 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same diluent to a concentration within the linear range of the calibration curve.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (Area % method) or by using a calibration curve generated from the reference standards for an assay value. Impurities can be identified by comparing their retention times to those of known impurity standards.

Application in Drug Development: D-Amino Acid Oxidase (DAAO) Inhibition

This compound is a critical starting material for the synthesis of D-amino acid oxidase (DAAO) inhibitors.[2] DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine.[2][8]

The DAAO-D-Serine-NMDA Receptor Pathway

In the central nervous system, D-serine acts as a crucial co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Proper functioning of the NMDA receptor is essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[9] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[8][10]

The concentration of D-serine in the synaptic cleft is tightly regulated. One of the key enzymes responsible for its degradation is DAAO.[8] In conditions like schizophrenia, increased DAAO activity may lead to lower levels of synaptic D-serine, thereby contributing to NMDA receptor hypofunction.[2]

By inhibiting DAAO, the degradation of D-serine is reduced, leading to an increase in its local concentration.[2] This, in turn, enhances NMDA receptor activation, offering a promising therapeutic strategy to alleviate the symptoms of schizophrenia.[10][11] this compound provides a scaffold that can be chemically modified to create potent and selective DAAO inhibitors.

References

- 1. This compound – preparation and application - Georganics [georganics.sk]

- 2. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 36052-24-1 [chemicalbook.com]

- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 7. benchchem.com [benchchem.com]

- 8. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Methyl 6-aminonicotinate

This guide provides comprehensive safety and handling precautions for Methyl 6-aminonicotinate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and proper handling and storage of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 36052-24-1[1] |

| Molecular Formula | C7H8N2O2[2] |

| Molecular Weight | 152.15 g/mol [4] |

| Appearance | Light yellow Powder Solid[2] |

| Melting Point | 159 - 160 °C / 318.2 - 320 °F[2] |

| Boiling Point | No information available[2] |

| Flash Point | No information available[1] |

| Autoignition Temperature | No information available[1] |

| Water Solubility | No information available[2] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure to this compound.

Engineering Controls:

-

Work in a well-ventilated area, such as a chemical fume hood.[3][5]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

| Protection Type | Recommended Equipment | Standards |

| Eye/Face | Tightly fitting safety goggles with side-shields or glasses.[3] | EN 166 (EU) or NIOSH (US) approved.[3][6] |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[2][5] | EU Directive 89/686/EEC and EN 374.[3] |

| Skin/Body | Laboratory coat, long-sleeved clothing.[3][5] | N/A |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | NIOSH (US) or CEN (EU) approved.[5] |

First Aid Measures

Immediate action is critical in the event of exposure. The following table outlines the first aid procedures.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3] Seek medical attention.[7] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] Call a doctor or Poison Control Center immediately.[3] Never give anything by mouth to an unconscious person.[6] |

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring safety.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling.[3]

-

Use in a well-ventilated area.[3]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]

-

Store locked up.[3]

-